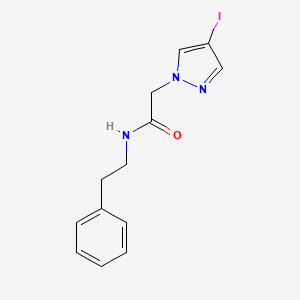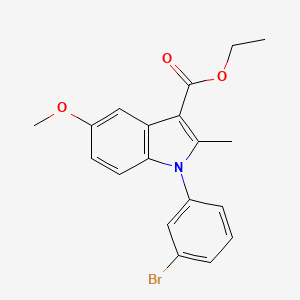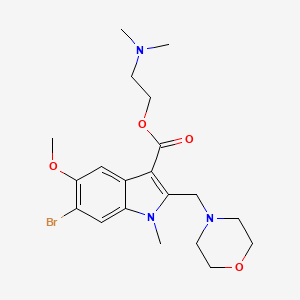![molecular formula C20H15F3N4O2 B4323664 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4323664.png)
9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
The compound 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is an intricate molecule that integrates a variety of functional groups into a single structure. It's noteworthy for its potential applications in medicinal chemistry due to its unique arrangement and resultant bioactivity. These characteristics make it a subject of interest for various scientific and industrial studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound often begins with the preparation of intermediate compounds that include furan, phenyl, and trifluoromethyl groups.
A common method includes the cyclization of appropriate precursors under controlled conditions involving specific catalysts and reagents, such as strong acids or bases.
Key steps usually involve condensation reactions, followed by cyclization to form the triazoloquinazoline core.
Industrial Production Methods:
Large-scale synthesis typically relies on similar principles but emphasizes efficiency, cost-effectiveness, and scalability.
This includes optimized reaction conditions like temperature, pressure, and choice of solvent to maximize yield and purity. Continuous flow reactors may be employed for better control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at sites such as the furan ring.
Reduction: The nitrogen and furan functionalities provide sites for reduction reactions.
Substitution: Various electrophilic or nucleophilic substitutions can occur, particularly at the phenyl and furan rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenation using halogens or halogenating agents, nucleophiles like ammonia or amines.
Major Products Formed:
Oxidative products may include quinazoline derivatives with altered electronic properties.
Reduction typically yields more saturated derivatives.
Substitution reactions lead to a wide array of products, depending on the reagent and the site of the reaction.
Scientific Research Applications
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules.
Helps study reaction mechanisms due to its multifunctional nature.
Biology and Medicine:
Potential pharmacological applications, particularly in anti-cancer and anti-inflammatory research.
Structure-activity relationship (SAR) studies to identify functional groups contributing to bioactivity.
Industry:
Potential use in developing new materials with specific properties.
Utilized in chemical sensors due to its unique electronic configuration.
Mechanism of Action
The mechanism by which 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is often linked to its ability to interact with various biological targets. Its molecular framework allows it to:
Bind to enzymes or receptors, modulating their activity.
Alter cellular pathways through interaction with DNA or proteins.
Engage in electron transfer processes due to its unique electronic structure, influencing redox biology.
Comparison with Similar Compounds
9-(2-Furyl)-6-phenyl-2-(methyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one.
9-(2-Thienyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one.
Uniqueness:
The trifluoromethyl group provides unique electronic properties, influencing the compound's reactivity and biological activity.
The presence of the furan ring enhances its potential as a pharmacophore, making it distinct from other compounds with different aromatic rings.
Dive into this complex world of molecules, and one can uncover endless possibilities and applications, making the intricate simplicity of chemistry endlessly fascinating.
Properties
IUPAC Name |
9-(furan-2-yl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c21-20(22,23)18-25-19-24-13-9-12(11-5-2-1-3-6-11)10-14(28)16(13)17(27(19)26-18)15-7-4-8-29-15/h1-8,12,17H,9-10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIOSBAWGGANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC=CO4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-IODO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4323583.png)

![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4323591.png)
![3-{[(4-CHLOROPHENYL)SULFONYL]METHYL}-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4323600.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4323614.png)
![Methyl [({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino](phenyl)acetate](/img/structure/B4323616.png)


![2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-6-AMINO-1-PHENYL-4(1H)-PYRIMIDINONE](/img/structure/B4323642.png)
![11-(2-chlorophenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4323643.png)
![10-acetyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4323651.png)
![N-(5-bromopyridin-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B4323666.png)
![ethyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323679.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323686.png)
